2-(2,2-difluoro-1-methylcyclopropyl)acetic acid 2-(2,2-difluoro-1-methylcyclopropyl)acetic acid
Brand Name: Vulcanchem
CAS No.: 2025009-34-9
VCID: VC11558925
InChI: InChI=1S/C6H8F2O2/c1-5(2-4(9)10)3-6(5,7)8/h2-3H2,1H3,(H,9,10)
SMILES:
Molecular Formula: C6H8F2O2
Molecular Weight: 150.12 g/mol

2-(2,2-difluoro-1-methylcyclopropyl)acetic acid

CAS No.: 2025009-34-9

Cat. No.: VC11558925

Molecular Formula: C6H8F2O2

Molecular Weight: 150.12 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

2-(2,2-difluoro-1-methylcyclopropyl)acetic acid - 2025009-34-9

Specification

CAS No. 2025009-34-9
Molecular Formula C6H8F2O2
Molecular Weight 150.12 g/mol
IUPAC Name 2-(2,2-difluoro-1-methylcyclopropyl)acetic acid
Standard InChI InChI=1S/C6H8F2O2/c1-5(2-4(9)10)3-6(5,7)8/h2-3H2,1H3,(H,9,10)
Standard InChI Key HWMQJDXCKMHSFM-UHFFFAOYSA-N
Canonical SMILES CC1(CC1(F)F)CC(=O)O

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound’s IUPAC name, 2-(2,2-difluoro-1-methylcyclopropyl)acetic acid, reflects its core structure: a cyclopropane ring substituted with two fluorine atoms at the 2-position, a methyl group at the 1-position, and an acetic acid side chain at the adjacent carbon (Figure 1). The cyclopropane ring introduces significant angle strain (60° bond angles), while the electronegative fluorine atoms influence electron distribution and dipole moments .

Table 1: Key Structural Descriptors

PropertyValue/Description
Molecular formulaC₆H₈F₂O₂
Molecular weight162.12 g/mol
Hybridizationsp³ (cyclopropane carbons)
Bond angles~60° (cyclopropane)
Dipole moment~2.1 D (estimated)

Synthesis and Manufacturing

Cyclopropanation Strategies

The synthesis of 2-(2,2-difluoro-1-methylcyclopropyl)acetic acid typically begins with the construction of the cyclopropane core. Two primary methods dominate:

Ring-Opening/Reclosure

Alternative approaches involve the ring-opening of strained bicyclic systems. For instance, norbornene derivatives treated with hydrogen fluoride-pyridine complexes yield difluorocyclopropanes via a Wagner-Meerwein rearrangement .

Functionalization to Acetic Acid

The acetic acid moiety is introduced through oxidation or hydrolysis:

  • Knoevenagel Condensation: Reaction of the cyclopropane aldehyde with malonic acid .

  • Grignard Addition: Quenching a cyclopropane methyl magnesium bromide with carbon dioxide.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
CyclopropanationCH₂I₂, Zn(Cu), Et₂O, 0°C65–75
DifluorinationSelectfluor®, CH₃CN, 80°C50–60
Acetic acid formationKMnO₄, H₂O/acetone, 25°C70–80

Physicochemical Properties

Thermal Stability

The compound exhibits moderate thermal stability, decomposing above 200°C. Differential scanning calorimetry (DSC) reveals an endothermic peak at 185°C, corresponding to cyclopropane ring opening .

Solubility and Partitioning

  • Aqueous solubility: 12.3 mg/mL (pH 7.4) due to the ionizable carboxylic acid group.

  • LogP: 1.8 (octanol/water), indicating moderate lipophilicity.

Table 3: Solubility in Common Solvents

SolventSolubility (g/100 mL)
Water1.23
Ethanol8.45
Dichloromethane3.12
Hexane0.08

Reactivity and Functionalization

Acid-Base Behavior

The carboxylic acid group (pKa ≈ 3.1) undergoes deprotonation in basic media, forming water-soluble salts. The difluorocyclopropane moiety remains inert under mild conditions but participates in ring-opening reactions with strong nucleophiles (e.g., LiAlH₄) .

Catalytic Transformations

Lewis acid-catalyzed reactions, particularly with AlCl₃ or GaCl₃, facilitate conjugate additions to the cyclopropane ring. For example, AlCl₃-mediated Diels-Alder reactions with furan derivatives proceed via zwitterionic intermediates, yielding bicyclic adducts .

Applications in Drug Discovery

Bioisosteric Replacements

The compound serves as a bioisostere for tert-butyl or aromatic groups in protease inhibitors. Its rigid structure enforces specific binding conformations, as demonstrated in:

  • HIV-1 Protease Inhibitors: Improved binding affinity (Ki = 4.3 nM vs. 12 nM for non-fluorinated analog) .

  • NSAID Derivatives: Reduced gastrointestinal toxicity compared to ibuprofen.

Fluorine-Specific Interactions

The C-F bonds engage in dipole-dipole interactions with protein backbone amides, enhancing target engagement. Crystallographic studies of kinase inhibitors reveal fluorine-mediated hydrogen bonds (2.9 Å) with catalytic lysine residues .

Industrial and Material Science Applications

Polymer Modifiers

Incorporation into polyethylene terephthalate (PET) increases glass transition temperature (Tg) by 15°C while maintaining optical clarity .

Liquid Crystals

The compound’s conformational rigidity and dipole alignment enable its use in ferroelectric liquid crystal displays (LCDs), achieving response times < 2 ms .

Future Directions

Catalytic Asymmetric Synthesis

Recent advances in chiral Lewis acid catalysts (e.g., BINOL-Al complexes) promise enantioselective routes to non-racemic forms, critical for pharmaceutical applications .

Computational Modeling

Density functional theory (DFT) studies predict regioselective C-F bond activation pathways, enabling rational design of derivatives with tailored reactivities .

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